C-(4-Methoxy-phenyl)-C-phenyl-methylamine basic properties
C-(4-Methoxy-phenyl)-C-phenyl-methylamine basic properties
An In-Depth Technical Guide to the Basic Properties of C-(4-Methoxy-phenyl)-C-phenyl-methylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
C-(4-Methoxy-phenyl)-C-phenyl-methylamine, a substituted diphenylmethylamine derivative, serves as a crucial building block in modern organic synthesis, particularly within the pharmaceutical landscape. Its utility is intrinsically linked to the nucleophilic character and basicity of its primary amine functional group. This guide provides an in-depth analysis of the fundamental basic properties of this compound, moving beyond simple data points to explore the underlying stereoelectronic factors that govern its reactivity. We will dissect the interplay of inductive and resonance effects, steric hindrance, and hybridization to build a predictive understanding of its behavior in chemical systems. Furthermore, this document furnishes a validated experimental protocol for the precise determination of its acid dissociation constant (pKa), ensuring researchers can independently verify and apply this critical parameter.
Core Physicochemical & Structural Characteristics
C-(4-Methoxy-phenyl)-C-phenyl-methylamine, also known as (4-methoxyphenyl)(phenyl)methanamine, is a primary amine where the amino group is attached to a carbon atom bearing both a phenyl and a 4-methoxyphenyl substituent.
| Property | Data | Source(s) |
| Molecular Formula | C₁₄H₁₅NO | [1] |
| Molecular Weight | 213.27 g/mol | [1] |
| CAS Number | 2538-34-3 | [2] |
| Appearance | White to off-white solid (for hydrochloride salt) | [3] |
| Melting Point | 190 °C (for hydrochloride salt) | [3] |
| Predicted pKa | ~9.0 - 9.5 | Estimated based on structural analogs |
Deconstructing the Basicity: A Mechanistic Perspective
The basicity of an amine is defined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton (H⁺). For C-(4-Methoxy-phenyl)-C-phenyl-methylamine, this property is a nuanced outcome of competing electronic and steric factors.
Foundational Structure: A Benzylic Amine
Unlike arylamines (e.g., aniline), where the nitrogen atom is directly attached to the aromatic ring, the amine in our subject molecule is benzylic. This is a critical distinction. In aniline, the nitrogen's lone pair is extensively delocalized into the ring's π-electron system, drastically reducing its availability and rendering aniline a weak base (pKa of conjugate acid is ~4.6).[4][5] Here, the nitrogen is separated from the rings by a carbon atom, preventing direct resonance delocalization of the lone pair and making it significantly more basic than an arylamine.
Electronic Influences of the Aryl Substituents
The two aryl groups (phenyl and 4-methoxyphenyl) exert powerful electronic effects that modulate the nitrogen's basicity.
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Inductive Effect (-I): Both aromatic rings are electron-withdrawing through the sigma bond framework due to the higher electronegativity of sp² hybridized carbons compared to the sp³ benzylic carbon. This inductive pull tends to decrease the electron density around the nitrogen, slightly reducing basicity compared to a simple alkylamine.[6]
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Resonance Effect of the Methoxy Group (+M): The para-methoxy group is the most influential substituent. While oxygen is electronegative (contributing to a -I effect), its lone pairs can be donated into the aromatic ring through resonance (a +M or +R effect).[7] Because it is in the para position, this electron-donating resonance effect is strong and dominates over its inductive pull.[8][9] This enriches the π-system of the methoxyphenyl ring, which in turn can influence the benzylic carbon and, consequently, the attached amino group. This electron donation ultimately increases the electron density on the nitrogen, making the amine more basic than its unsubstituted counterpart, diphenylmethylamine.
Caption: Logical relationship of factors influencing amine basicity.
Steric Hindrance
The presence of two bulky aryl groups attached to the same carbon as the amine group creates significant steric congestion.[10] This hindrance has two primary consequences:
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Kinetic Basicity: It can physically impede the approach of a proton to the nitrogen's lone pair.
-
Thermodynamic Basicity: More importantly, it hinders the effective solvation of the resulting ammonium cation (R-NH₃⁺) after protonation. Stable solvation is crucial for stabilizing the conjugate acid. Poor solvation destabilizes the conjugate acid, shifting the equilibrium back towards the free amine and thereby decreasing its basicity.[11]
This steric effect is why C-(4-Methoxy-phenyl)-C-phenyl-methylamine is expected to be less basic than a less hindered amine like benzylamine.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol provides a self-validating method for the precise and accurate determination of the amine's pKa value.
Principle
A known concentration of the amine (as the free base or hydrochloride salt) is dissolved in a suitable solvent (e.g., 50:50 Ethanol:Water) and is titrated with a standardized strong acid (e.g., HCl) or strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration. The pKa is the pH at which the amine is exactly 50% protonated, which corresponds to the half-equivalence point on the titration curve.
Materials and Reagents
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C-(4-Methoxy-phenyl)-C-phenyl-methylamine
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Standardized 0.1 M Hydrochloric Acid (HCl) solution
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Standardized 0.1 M Sodium Hydroxide (NaOH) solution (if starting with the HCl salt)
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Ethanol (ACS grade)
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Deionized, CO₂-free water
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Calibrated pH meter with a combination glass electrode
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Magnetic stirrer and stir bar
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Class A 25 mL or 50 mL burette
-
Volumetric flasks and pipettes
Step-by-Step Methodology
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Sample Preparation:
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Accurately weigh approximately 0.5 mmol of C-(4-Methoxy-phenyl)-C-phenyl-methylamine.
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Dissolve the sample in 50 mL of a 1:1 (v/v) ethanol/water mixture in a 100 mL beaker. Ensure complete dissolution. Causality: The ethanol co-solvent is necessary to dissolve the largely organic amine in the aqueous medium required for pH measurements.
-
-
Titration Setup:
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is submerged but not in the path of the stir bar.
-
Fill the burette with standardized 0.1 M HCl. Record the initial volume.
-
-
Titration Procedure:
-
Begin stirring the solution at a moderate, constant speed.
-
Record the initial pH of the amine solution.
-
Add the HCl titrant in small increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize and record both the total volume of titrant added and the corresponding pH.
-
As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., to 0.05 mL or dropwise) to obtain a high-resolution curve in this region.
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Continue the titration well past the equivalence point until the pH begins to plateau at a low value.
-
-
Data Analysis and pKa Determination:
-
Plot the Data: Create a graph of pH (y-axis) versus the volume of HCl added (x-axis). This is the titration curve.
-
Find the Equivalence Point (Vₑ): The equivalence point is the point of maximum slope on the curve. This can be determined precisely by calculating the first derivative (ΔpH/ΔV) and finding the volume at which it is maximal.
-
Find the Half-Equivalence Point (V₁/₂): Calculate the volume at the half-equivalence point: V₁/₂ = Vₑ / 2.
-
Determine the pKa: Find the pH on the titration curve that corresponds to the volume V₁/₂. This pH value is the pKa of the conjugate acid (R-NH₃⁺). The pKb of the amine can be calculated using the equation pKb = 14 - pKa (in aqueous solution at 25°C).
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Caption: Experimental workflow for pKa determination via potentiometric titration.
Synthesis Considerations
The most common and industrially scalable synthesis of C-(4-Methoxy-phenyl)-C-phenyl-methylamine is through the reductive amination of 4-methoxybenzophenone.
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Imine Formation: 4-methoxybenzophenone is reacted with ammonia or an ammonia source (like ammonium acetate) to form the corresponding imine intermediate.
-
Reduction: The imine is then reduced to the primary amine using a suitable reducing agent. Common laboratory-scale reagents include sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). For industrial applications, catalytic hydrogenation (e.g., using H₂ gas and a metal catalyst like Palladium on Carbon) is often preferred.
Conclusion
The basicity of C-(4-Methoxy-phenyl)-C-phenyl-methylamine is a prime example of how molecular architecture dictates chemical properties. While its benzylic nature makes it a moderately strong base, its reactivity is finely tuned by a balance of competing factors. The electron-donating resonance from the para-methoxy group enhances basicity, while the inductive withdrawal and significant steric hindrance from the two bulky aryl groups act in opposition. A predicted pKa in the range of 9.0-9.5 reflects this balance, positioning it as a stronger base than arylamines but weaker than many less-hindered alkylamines. For drug development professionals and synthetic chemists, a thorough grasp of these principles is essential for predicting reaction outcomes, designing purification strategies (e.g., acid-base extraction), and understanding its behavior in biological systems.
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